molecular formula C6H5BF3NO3 B2581540 6-Hydroxy-5-(trifluoromethyl)pyridin-3-ylboronic acid CAS No. 2377227-41-1

6-Hydroxy-5-(trifluoromethyl)pyridin-3-ylboronic acid

Cat. No. B2581540
CAS RN: 2377227-41-1
M. Wt: 206.92
InChI Key: FTNSVQKTQNKOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5-(trifluoromethyl)pyridin-3-ylboronic acid is a chemical compound with the molecular formula C6H5BF3NO3 . It has a molecular weight of 206.92 . This compound is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BF3NO3/c8-6(9,10)4-1-3(7(13)14)2-11-5(4)12/h1-2,13-14H,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . The compound’s country of origin is UA .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Hydroxy-5-(trifluoromethyl)pyridin-3-ylboronic acid and its derivatives play a significant role in synthetic chemistry, especially in cross-coupling reactions. They are used in the Suzuki cross-coupling reaction to synthesize various aromatic compounds. For example, a method was developed for coupling arylboronic acids with aryl bromides, highlighting the compatibility of arylboronic acids with different substituent groups. This method yielded excellent results, particularly when Pd catalysts, K2CO3, and dioxane/H2O were used at 80 °C (Wang et al., 2014).

Material and Industrial Applications

The trifluoromethyl group in pyridylboronic acids offers unique chemical properties, making these compounds valuable in material science and industrial applications. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid involves precise control of reaction conditions to achieve high yield and purity, indicating its potential in industrial applications (Liu, 2014).

Tautomerism and Structural Studies

These compounds exhibit interesting structural properties, such as ring-chain tautomerism. For example, derivatives formed from the reaction of hydrazides with trifluoromethyl-containing compounds showed ring-chain equilibrium in DMSO-d6 solution, offering insights into the structural dynamics of these molecules (Pakalnis et al., 2014).

Protective Groups in Synthesis

Derivatives of this compound are also utilized as protective groups in synthetic chemistry. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from these compounds, is used to protect hydroxy-groups during synthesis, showcasing its importance in the preparation of complex molecules (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[6-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO3/c8-6(9,10)4-1-3(7(13)14)2-11-5(4)12/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNSVQKTQNKOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)C(=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2377227-41-1
Record name [6-hydroxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.